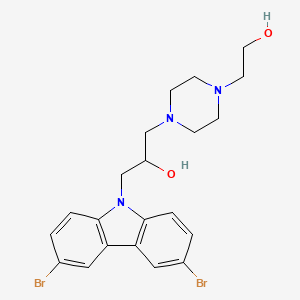
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C21H25Br2N3O2 and its molecular weight is 511.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol, commonly known as Wiskostatin, is a compound that has garnered attention due to its biological activity, particularly as a selective inhibitor of the N-WASP protein. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C17H18Br2N2O
- Molecular Weight : 426.15 g/mol
- CAS Number : 253449-04-6
Wiskostatin functions primarily as a selective inhibitor of N-WASP (Neuronal Wiskott-Aldrich Syndrome Protein), which is crucial for actin polymerization and cellular processes such as migration and phagocytosis. By inhibiting N-WASP, Wiskostatin disrupts actin-dependent cellular functions, leading to potential applications in controlling cell behaviors in various pathological conditions.
Inhibition of Actin Polymerization
Wiskostatin has been shown to inhibit actin polymerization by targeting the Arp2/3 complex, which is essential for the nucleation of new actin filaments. This inhibition can affect various cellular processes including:
- Cell Migration : Impairing the ability of cells to move, which is significant in cancer metastasis.
- Phagocytosis : Reducing the capacity of immune cells to engulf pathogens.
Anticancer Activity
Research indicates that Wiskostatin exhibits anticancer properties. A study highlighted its effectiveness against several cancer cell lines, demonstrating significant cytotoxic effects compared to control groups. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Tan et al. (2017) | Investigated the synthesis and biological activity of related carbazole derivatives, noting significant anticancer effects against multiple cancer cell lines (Hela, MCF7, HepG2) with IC50 values indicating potency. |
| ChemicalBook (2024) | Described Wiskostatin's role as a selective inhibitor of N-WASP and its impact on actin-dependent cellular functions. |
| PMC3315628 | Discussed G protein-coupled receptors and their interactions with compounds like Wiskostatin, emphasizing its role in modulating cellular signaling pathways. |
Structure-Activity Relationship (SAR)
The structure of Wiskostatin includes a dibromo-substituted carbazole moiety and a piperazine ring with a hydroxyl group. Studies suggest that modifications to these structures can enhance or reduce biological activity:
- Dibromo Substitution : Increases hydrophobic interactions, potentially enhancing membrane permeability.
- Piperazine Ring : Essential for receptor binding and biological activity.
特性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Br2N3O2/c22-15-1-3-20-18(11-15)19-12-16(23)2-4-21(19)26(20)14-17(28)13-25-7-5-24(6-8-25)9-10-27/h1-4,11-12,17,27-28H,5-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKIMWWXXERDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














